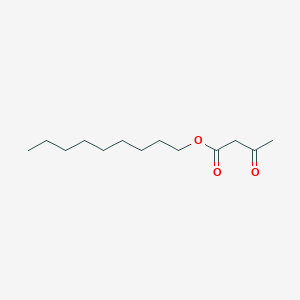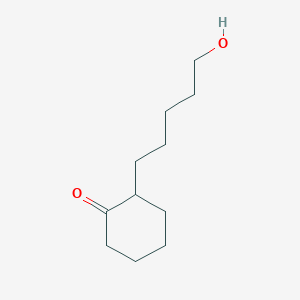
2-(5-Hydroxypentyl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Hydroxypentyl)cyclohexan-1-one: is an organic compound that belongs to the class of cyclohexanones It features a cyclohexane ring substituted with a hydroxypentyl group at the second position and a ketone functional group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2-(5-Hydroxypentyl)cyclohexan-1-one involves the hydrozirconation/copper-catalyzed conjugate addition reaction. The process begins with the hydrozirconation of 4-penten-1-ol, followed by the addition of 2-cyclohexen-1-one in the presence of a copper catalyst. The reaction conditions typically involve refluxing the mixture at elevated temperatures and using solvents like toluene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of catalytic processes and optimization of reaction conditions, can be applied to scale up the production. The use of cost-effective reagents and efficient purification techniques would be crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Hydroxypentyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution.
Major Products
Oxidation: Formation of 2-(5-oxopentyl)cyclohexan-1-one or 2-(5-carboxypentyl)cyclohexan-1-one.
Reduction: Formation of 2-(5-hydroxypentyl)cyclohexanol.
Substitution: Formation of 2-(5-halopentyl)cyclohexan-1-one.
Aplicaciones Científicas De Investigación
2-(5-Hydroxypentyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, allowing for the construction of more complex molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the synthesis of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-Hydroxypentyl)cyclohexan-1-one involves its interaction with various molecular targets. The hydroxyl and ketone functional groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexane ring and a single ketone group.
Cyclohexanol: A cyclohexane ring with a hydroxyl group.
2-Cyclohexen-1-one: A cyclohexane ring with a double bond and a ketone group.
Uniqueness
2-(5-Hydroxypentyl)cyclohexan-1-one is unique due to the presence of both a hydroxyl group and a ketone group on a cyclohexane ring, along with a pentyl chain.
Propiedades
Número CAS |
51060-38-9 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
2-(5-hydroxypentyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H20O2/c12-9-5-1-2-6-10-7-3-4-8-11(10)13/h10,12H,1-9H2 |
Clave InChI |
URMDKOLKEYGVEP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


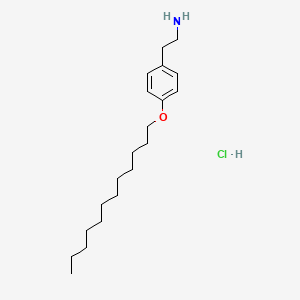
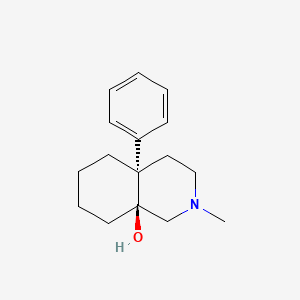

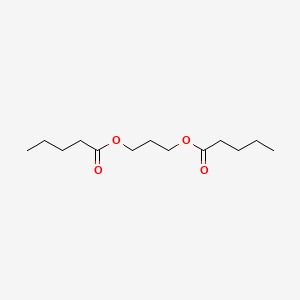
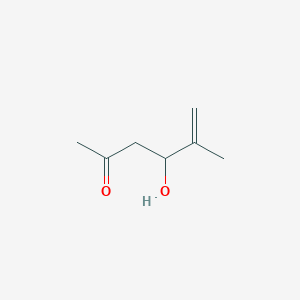
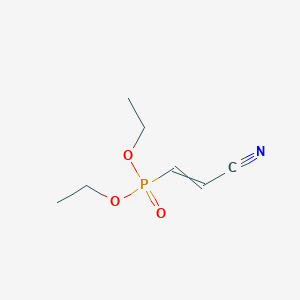
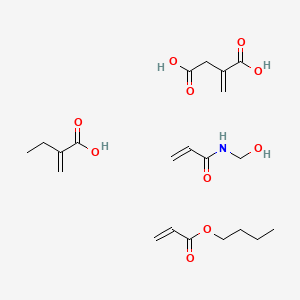
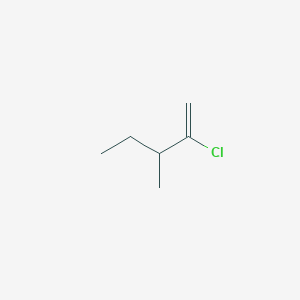
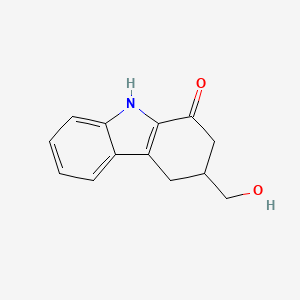
![N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14660405.png)
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
![2,4-diphenyl-9H-pyrido[2,3-b]indole](/img/structure/B14660413.png)
